molecular formula C7H7N3O4 B165273 2-Amino-4,6-dinitrotoluene CAS No. 35572-78-2

2-Amino-4,6-dinitrotoluene

Cat. No. B165273
CAS RN: 35572-78-2
M. Wt: 197.15 g/mol
InChI Key: IEEJAAUSLQCGJH-UHFFFAOYSA-N
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Description

2-Amino-4,6-dinitrotoluene (C7H7N3O4) is a metabolite of 2,4,6-trinitrotoluene, which is widely used as an explosive in military shells, bombs, and grenades .


Synthesis Analysis

The synthesis of 2-Amino-4,6-dinitrotoluene involves the reduction of the ortho-nitro groups in 2,4,6-trinitrotoluene by hydrazine hydrate in the presence of FeCl3 and charcoal. This method allows obtaining either 2-amino-4,6-dinitrotoluene or 2,6-diamino-4-nitrotoluene as well as 2,4,6-triaminotoluene from TNT .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dinitrotoluene is C7H7N3O4 . Further analysis of the molecular structure can be found on PubChem .


Chemical Reactions Analysis

The chemical reactions of 2-Amino-4,6-dinitrotoluene involve the reduction of the ortho-nitro groups in 2,4,6-trinitrotoluene by hydrazine hydrate in the presence of FeCl3 and charcoal . Other reactions include oxidative degradation of 2,4-DNT and/or 2,6-DNT, 2,4,6-TNT resulting in o-mononitrotoluene (MNT) and 1,3,5-trinitrobenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,6-dinitrotoluene include its molecular formula (C7H7N3O4), its structure, and its physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Scientific Research Applications

1. Biomonitoring of Trinitrotoluene Metabolites

  • Methods of Application: The main metabolites of trinitrotoluene, 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-ADNT, are determined in urine by means of Gas Chromatography/Mass Spectrometry (GC/MS-SIM). The aminodinitrotoluenes are released from their conjugates by means of acidic hydrolysis and extracted from a neutral solution using diethyl ether .
  • Results or Outcomes: The recovery rate was found to be 109% at a spiked concentration of 50 g 2-ADNT per litre urine. The detection limit was 4 g 2-amino-4,6-dinitrotoluene per litre urine .

2. Toxicology in Wildlife

  • Methods of Application: The study involved comparing and integrating transcriptomic and proteomic results. Both sexes were dosed via daily gavage with 0, 3, 14, or 30 mg/kg-d 2A-DNT .

3. Analyte Determination in Explosive Residues

  • Methods of Application: The analyte is determined in samples by chromatography and mass spectrometry techniques .
  • Results or Outcomes: The method allows for the accurate identification and quantification of 2-Amino-4,6-dinitrotoluene in various sample types .

4. Systems Toxicology

  • Methods of Application: The study involves comparing and integrating transcriptomic and proteomic results. Both sexes are dosed via daily gavage with 0, 3, 14, or 30 mg/kg-d 2A-DNT .

5. Environmental Toxicology

  • Methods of Application: Subacute (14 days) and subchronic (60 days) oral gavage exposure studies were conducted following determination of the median acute lethal dose (LD50 = 1167 mg/kg). Both sexes were dosed via daily gavage with 0, 0.5, 3, 14, and 30 mg 2A-DNT/kg body weight-d in corn oil .
  • Results or Outcomes: The lowest observed adverse effects level (LOAEL) was determined to be 14 mg/kg/day based on mortality, and the no observed adverse effects level (NOAEL) was determined to be 3 mg/kg/day based on lack of effects at this exposure level .

6. Analyte Determination in Sewage Water Samples

  • Methods of Application: The analyte is determined in samples by chromatography and mass spectrometry techniques .
  • Results or Outcomes: The method allows for the accurate identification and quantification of 2-Amino-4,6-dinitrotoluene in various sample types .

Safety And Hazards

2-Amino-4,6-dinitrotoluene is toxic in contact with skin and if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future research on 2-Amino-4,6-dinitrotoluene could focus on further understanding its toxicity, its effects on wildlife, and its potential uses in various industries .

properties

IUPAC Name

2-methyl-3,5-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEJAAUSLQCGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044068
Record name 2-Amino-4,6-dinitrotoluene
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Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [DOD] Yellow powder; [AccuStandard MSDS]
Record name 2-Amino-4,6-dinitrotoluene
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Vapor Pressure

0.00004 [mmHg]
Record name 2-Amino-4,6-dinitrotoluene
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Product Name

2-Amino-4,6-dinitrotoluene

CAS RN

35572-78-2
Record name 2-Amino-4,6-dinitrotoluene
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Record name 2-AMINO-4,6-DINITROTOLUENE
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Synthesis routes and methods I

Procedure details

1.0 gram of 2,4,6-trinitrotoluene was dissolved in 22 ml of glacial acetic acid. With vigorous stirring, 0.82 g of iron powder (400 mesh) was added in small portions over two hours. The red reaction suspension was diluted to 50 ml with water giving a bright yellow precipitate. Filtration gave 0.38 grams of 2-amino-4,6-dinitrotoluene of sufficient spectral and chromatographic purity for use in the subsequent synthesis without recrystallization.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.82 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Chloroform (38 ml.) was added carefully to a stirred mixture of oleum (16.9 ml.: 20% free sulphur trioxide) and concentrated sulphuric acid (3.8 ml.) followed by 3,5-dinitro-2-methylbenzoic acid (10.0 g.). The mixture was warmed to 45°C. and sodium azide (3.28 g.) was added in small portions over 20 minutes, the temperature of the reaction mixture being kept between 45° and 50°C. by means of intermittent cooling. After the addition was complete, the mixture was stirred and heated under reflux for 1 hour on the steam bath and then the chloroform was removed by decantation and the residue was poured into ice-water (300 ml.). The yellow precipitate was filtered off, washed with water and dried, to give crude 3,5-dinitro-2-methylaniline (8.8 g.), m.p. 169°-171°C. The crude product was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and then with water and the solvent was removed in vacuo. Trituration with petroleum ether (b.p. 40°-60°C.) gave 3,5-dinitro-2-methylaniline (7.5 g.), m.p. 172.5°-174.5°C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
Quantity
16.9 mL
Type
reactant
Reaction Step Four
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Quantity
38 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,180
Citations
K Scheibner, M Hofrichter, W Fritsche - Biotechnology letters, 1997 - Springer
A manganese peroxidase preparation of the white-rot fungus Nematoloma frowardii mineralized uniformly ring-labeled C-2-amino-4,6-dinitrotoluene directly to CO . In the cell-free …
Number of citations: 78 link.springer.com
H Banerjee, Z Hawkins, S Dutta, D Smoot - Molecular and cellular …, 2003 - Springer
2-Amino-4,6-dinitrotoluene (2-Am-DNT) and its isomers are the most common metabolites of 2,4,6-trinitrotoluene (TNT). It is desirable to know the toxicity of this metabolite particularly …
Number of citations: 10 link.springer.com
JC Pennington - 1988 - apps.dtic.mil
Plant uptake of 2, 4, 6-trinitrotoluene TNT and two of its principal degradation products, 4-amino-2, 6-dinitrotoluene 4ADNT and 2-amino-4, 6-dinitrotoluene 2ADNT, were investigated. …
Number of citations: 22 apps.dtic.mil
SA Shevelev, AK Shakhnes, BI Ugrak… - Synthetic …, 2001 - Taylor & Francis
Selective method of reduction of the ortho-nitro groups in 2,4,6-trinitrotoluene by hydrazine hydrate in the presence of FeCl 3 and charcoal has been elaborated. This method allows …
Number of citations: 39 www.tandfonline.com
AÍ HaÏdour, JL Ramos - Environmental science & technology, 1996 - ACS Publications
Pseudomonas sp. clone A is able to use 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene, and 2,6-dinitrotoluene as an N-source after the enzymatic removal of nitro groups from the …
Number of citations: 178 pubs.acs.org
CA McFarland, MJ Quinn Jr, J Boyce… - Environmental …, 2011 - Elsevier
The compound 2-amino-4,6-dinitrotoluene (2A-DNT) was evaluated under laboratory conditions in the Western fence lizard (Sceloporus occidentalis) to assess the potential for reptile …
Number of citations: 19 www.sciencedirect.com
BG Keenan, TK Wood - Applied microbiology and biotechnology, 2006 - Springer
Pollutants are frequently found as mixtures yet it is difficult to engineer enzymes with broad substrate ranges on aromatics. Inspired by the archetypal nitroarene dioxygenase, which …
Number of citations: 29 link.springer.com
KA Gust, B Nanduri, A Rawat… - Bmc …, 2015 - bmcgenomics.biomedcentral.com
A systems toxicology investigation comparing and integrating transcriptomic and proteomic results was conducted to develop holistic effects characterizations for the wildlife bird model, …
Number of citations: 14 bmcgenomics.biomedcentral.com
J Neuwoehner, A Schofer… - … and Chemistry: An …, 2007 - Wiley Online Library
The soil and groundwater of former ordnance plants and their dumping sites have often been highly contaminated with the explosive 2,4,6‐trinitrotoluene (2,4,6‐TNT) leading to a …
Number of citations: 55 setac.onlinelibrary.wiley.com
PC Gilcrease, VG Murphy - Applied and Environmental …, 1995 - Am Soc Microbiol
Under nitrate-reducing, nongrowth conditions, a Pseudomonas fluorescens species reduced 2,4,6-trinitrotoluene to aminodinitrotoluenes, which were then further reduced to …
Number of citations: 91 journals.asm.org

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